Gantacurium - 758669-50-0

Gantacurium

Catalog Number: EVT-1582649
CAS Number: 758669-50-0
Molecular Formula: C53H69ClN2O14+2
Molecular Weight: 993.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Gantacurium chloride is a new, investigational, non-depolarizing ultra-short acting neuromuscular blocker. It is being developed by Avera Pharmaceuticals.
Overview

Gantacurium chloride, also known as GW280430A, is an experimental neuromuscular blocking agent designed for rapid muscle relaxation during surgical procedures. It belongs to a novel class of neuromuscular blocking drugs characterized by their asymmetric mixed-onium structure. Gantacurium is a bis-benzyl tetrahydroisoquinolinium compound derived from chlorofumaric acid, showcasing unique properties that enable a rapid onset and short duration of action, distinguishing it from traditional neuromuscular blockers like succinylcholine and atracurium .

Source and Classification

Gantacurium is classified as a non-depolarizing neuromuscular blocking agent. Its development emerged from research aimed at finding safer alternatives to existing neuromuscular blockers that would minimize adverse effects such as prolonged paralysis and cardiovascular instability. The synthesis of gantacurium was initiated in the mid-1990s by a team at GlaxoWellcome, leading to its patenting in 1998 .

Synthesis Analysis

The synthesis of gantacurium involves several key steps that ensure the production of a single isomer with desired pharmacological properties. The process is stereospecific, yielding a compound where the benzylisoquinolinium moiety is combined with chlorofumaric acid through a diester linkage.

Methods and Technical Details

  1. Starting Materials: The synthesis begins with the isolation of tetrahydroisoquinoline derivatives, which are then reacted with chlorofumaric acid.
  2. Stereochemical Control: The reaction conditions are carefully controlled to favor the formation of the desired asymmetric structure.
  3. Purification: High-performance liquid chromatography (HPLC) is often employed to purify the final product, ensuring high purity levels necessary for clinical applications .
Molecular Structure Analysis

Gantacurium has a complex molecular structure characterized by its asymmetric bis-benzyl tetrahydroisoquinolinium framework.

Structure and Data

  • Molecular Formula: C21_{21}H24_{24}ClN1_{1}O4_{4}
  • Molecular Weight: Approximately 377.88 g/mol
  • Structural Features:
    • Contains two distinct onium heads from different tetrahydroisoquinoline derivatives.
    • Features a chlorine atom positioned to enhance its reactivity with endogenous cysteine .
Chemical Reactions Analysis

Gantacurium undergoes specific chemical reactions that contribute to its pharmacological profile.

Reactions and Technical Details

  1. Cysteine Adduction: The primary reaction involves the rapid binding of gantacurium to cysteine, forming a stable adduct that effectively inactivates the neuromuscular blocking agent.
  2. Hydrolysis: Following adduction, hydrolysis occurs, leading to the breakdown of the adduct into less active metabolites, which are subsequently eliminated via renal or hepatic pathways .
Mechanism of Action

The mechanism by which gantacurium exerts its effects involves several biochemical processes.

Process and Data

  1. Neuromuscular Blockade: Gantacurium competes with acetylcholine at the neuromuscular junction, preventing muscle contraction.
  2. Rapid Onset and Short Duration: Its design allows for a quick onset of action (less than 3 minutes) and a short duration (approximately 15 minutes), making it suitable for procedures requiring brief muscle paralysis .
  3. Cysteine Interaction: The reaction with cysteine not only inactivates gantacurium but does so independently of pH and temperature, which is advantageous in clinical settings .
Physical and Chemical Properties Analysis

Gantacurium exhibits distinctive physical and chemical properties that influence its clinical application.

Physical and Chemical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in water and various organic solvents.
  • Stability: Exhibits stability under physiological conditions but degrades rapidly upon interaction with cysteine .
  • pH Sensitivity: Unlike other neuromuscular blockers, the degradation process is not significantly affected by pH variations .
Applications

Gantacurium's primary application lies within the field of anesthesiology as a neuromuscular blocking agent.

Scientific Uses

  1. Surgical Procedures: Utilized for rapid induction of muscle relaxation during surgeries requiring intubation or brief muscle paralysis.
  2. Research Applications: Investigated in various clinical trials assessing its efficacy, safety profile, and potential advantages over existing neuromuscular blockers like atracurium and succinylcholine .
  3. Pharmacological Studies: Its unique mechanism of action makes it a subject of interest in pharmacological research aimed at understanding neuromuscular transmission and developing safer anesthetic protocols .
Historical Development and Rationale for Synthesis

Lineage of Tetrahydroisoquinolinium Neuromuscular Blocking Agents

Gantacurium represents the culmination of three generations of tetrahydroisoquinolinium (THIQ) neuromuscular blocking agents (NMBAs). The journey began with d-tubocurarine, the prototypical benzylisoquinoline compound isolated from South American arrow poison (curare) in 1942, which demonstrated the efficacy of competitive neuromuscular blockade but suffered from prolonged duration and histamine release [1]. Second-generation agents like atracurium (a mixture of 10 isomers) and its purified stereoisomer cisatracurium introduced metabolic innovations via Hofmann elimination, reducing dependency on organ-based clearance [7]. These compounds established the bisbenzyl-THIQ scaffold but retained symmetrical structures that limited pharmacokinetic optimization [4] [6].

Gantacurium emerged as a third-generation THIQ agent characterized by deliberate asymmetry—a structural departure from predecessors. Unlike symmetrical bis-onium compounds, it combines distinct pharmacophores: a benzyl-THIQ moiety and a phenyl-THIQ moiety linked by a chlorofumarate bridge. This design merges the metabolic stability of steroidal NMBAs with the biodegradability of benzylisoquinoliniums [4] [9].

Table 1: Evolution of Tetrahydroisoquinolinium Neuromuscular Blocking Agents

GenerationKey CompoundsStructural FeaturesMetabolic Pathway
Firstd-TubocurarineSymmetrical bis-benzylisoquinoliniumRenal/hepatic clearance
SecondAtracurium, CisatracuriumSymmetrical bis-benzyl-THIQ with estersHofmann elimination
ThirdGantacuriumAsymmetric benzyl/phenyl-THIQ chlorofumarateCysteine adduction

Rational Design Paradigms for Asymmetric Mixed-Onium Chlorofumarates

The synthesis of gantacurium (GW280430A) was driven by two pharmacological imperatives:

  • Ultra-rapid offset matching succinylcholine: Achieved by incorporating a chlorine-activated double bond in the fumarate linker, enabling nucleophilic attack by endogenous L-cysteine. This forms an inactive adduct within minutes, independent of enzymes or organs [2] [9].
  • High potency with minimal side effects: Asymmetry allowed optimized receptor affinity while reducing histamine release compared to earlier benzylisoquinoliniums. The (1R)-trans benzyl-THIQ and (1S)-trans phenyl-THIQ moieties conferred target specificity for nicotinic acetylcholine receptors [4] [6].

A critical innovation was the (Z)-configuration of the chlorofumarate bridge. The chlorine atom’s position enabled stereoselective binding to cysteine’s thiol group, accelerating inactivation. Molecular modeling confirmed that the Z-isomer’s spatial orientation facilitated 10-fold faster adduction than the E-isomer [4] [6].

Chemical Reaction: Cysteine Inactivation of GantacuriumGantacurium + L-cysteine → Thioether Adduct (inactive) + HCl

Role of Burroughs Wellcome Co. and GlaxoWellcome in Early Discovery

Gantacurium’s discovery originated at Burroughs Wellcome Co. (Research Triangle Park, NC) in 1991. Medicinal chemist Sanjay S. Patel and anesthesiologist John J. Savarese pioneered tetrafluorosuccinate-based bis-THIQ esters (compounds 551U91/552U91), seeking non-enzymatic degradation pathways [4] [6]. Initial instability issues led to halogen-swapped analogs, culminating in prototype 1710W92—a monochlorofumarate showing ultrashort duration in cat models [6].

The Wellcome legacy was pivotal: Henry Wellcome’s investment in physiological research (including Sir Henry Dale’s Nobel-winning work on chemical neurotransmission) provided foundational receptor knowledge [5] [10]. The company’s expertise in THIQ chemistry (e.g., mivacurium) enabled rapid analog screening [1].

Impact of Corporate Mergers on Compound Optimization Timelines

The 1995 merger forming GlaxoWellcome disrupted gantacurium’s development:

  • 1992–1994: Research halted after Patel’s departure, delaying lead optimization [4] [6].
  • 1995: Merger redirected resources away from neuromuscular programs. Critical personnel (e.g., Eric Bigham, Evan Boswell) were reassigned, stalling halogenated fumarate projects [4] [6].
  • 1996: Project revival under Eric E. Boros and Robert A. Mook Jr. at GlaxoWellcome yielded GW280430A (gantacurium). Asymmetric design resolved prior metabolic instability while retaining rapid onset [4] [6].

Table 2: Impact of Corporate Restructuring on Gantacurium Development

TimelineCorporate EntityDevelopment MilestoneStatus
1991–1992Burroughs Wellcome Co.Tetrafluorosuccinate prototypes (551U91)Unstable in vitro
1992–1994Burroughs Wellcome Co.Chlorofumarate leads (1710W92, 1975W92)Cat model success
1995GlaxoWellcome mergerProject hiatus18-month delay
1996–1998GlaxoWellcome Inc.Asymmetric gantacurium (GW280430A) synthesisPatent filed

Despite promising Phase II data, GlaxoWellcome’s acquisition by SmithKline Beecham (2000) deprioritized gantacurium. Its clinical development ceased, though derivatives like CW002 (cysteine-reversible) emerged later [9].

Properties

CAS Number

758669-50-0

Product Name

Gantacurium

IUPAC Name

4-O-[3-[(1S,2R)-6,7-dimethoxy-2-methyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] 1-O-[3-[(1R,2S)-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] (Z)-2-chlorobut-2-enedioate

Molecular Formula

C53H69ClN2O14+2

Molecular Weight

993.6 g/mol

InChI

InChI=1S/C53H69ClN2O14/c1-55(19-15-34-26-41(59-3)43(61-5)30-37(34)40(55)23-33-24-45(63-7)51(67-11)46(25-33)64-8)17-13-22-70-53(58)39(54)32-49(57)69-21-14-18-56(2)20-16-35-27-42(60-4)44(62-6)31-38(35)50(56)36-28-47(65-9)52(68-12)48(29-36)66-10/h24-32,40,50H,13-23H2,1-12H3/q+2/b39-32-/t40-,50+,55-,56+/m1/s1

InChI Key

ZQLDXCSTJFLRPY-RWBXLJKRSA-N

SMILES

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)C(=CC(=O)OCCC[N+]4(CCC5=CC(=C(C=C5C4C6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C)Cl

Synonyms

gantacurium
GW 280430A
GW-280430A
GW280430A

Canonical SMILES

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)C(=CC(=O)OCCC[N+]4(CCC5=CC(=C(C=C5C4C6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C)Cl

Isomeric SMILES

C[N@+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)/C(=C/C(=O)OCCC[N@+]4(CCC5=CC(=C(C=C5[C@@H]4C6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C)/Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.